Home > Products > Building Blocks P9388 > 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one - 62458-96-2

7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one

Catalog Number: EVT-1740117
CAS Number: 62458-96-2
Molecular Formula: C14H15N3O
Molecular Weight: 241.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic organic compound characterized by a unique pyrido[3,4-d]pyrimidine core structure with a benzyl group attached at the seventh position. This compound is notable for its potential therapeutic applications, particularly in cancer treatment due to its interaction with specific enzymes involved in DNA repair mechanisms.

Source and Classification

The compound is cataloged under the Chemical Abstracts Service (CAS) number 1053656-41-9 and has a molecular weight of 241.29 g/mol. It belongs to the class of pyrido[3,4-d]pyrimidines, which are recognized for their biological activity and structural diversity. The primary target of this compound is the enzyme Poly (ADP-ribose) polymerase (PARP), which plays a crucial role in cellular responses to DNA damage .

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one typically involves a multi-step process. One common synthetic route includes the reaction of 1-benzyl-3-oxo-piperidine-4-carboxylate hydrochloride with urea. This reaction is generally performed under reflux conditions in solvents such as ethanol or methanol to facilitate the formation of the desired tetrahydropyrido compound .

Industrial Production Methods: For large-scale production, processes may be optimized for yield and purity using continuous flow reactors and automated systems to ensure consistent quality .

Molecular Structure Analysis

Structure and Data

The molecular structure of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one can be represented by its InChI string:

InChI 1S C14H15N3O c18 14 12 6 7 17 9 13 12 15 10 16 14 8 11 4 2 1 3 5 11 h1 5 10 12H 6 9H2\text{InChI 1S C14H15N3O c18 14 12 6 7 17 9 13 12 15 10 16 14 8 11 4 2 1 3 5 11 h1 5 10 12H 6 9H2}

The compound has a benzyl group at the 7th position of the tetrahydropyrido core. Its structural formula indicates the presence of three nitrogen atoms within the pyrimidine ring structure .

Molecular Weight and Properties

PropertyValue
Molecular Weight241.29 g/mol
CAS Number1053656-41-9
InChI KeyARGXWQQETZHTBW-UHFFFAOYSA-N
Chemical Reactions Analysis

Reactions and Technical Details

The reactions involving 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one primarily focus on its interaction with PARP. This compound acts as an inhibitor of PARP activity, leading to an accumulation of DNA damage within cells. Such interactions are critical in cancer therapy as they exploit the reliance of cancer cells on PARP for DNA repair mechanisms .

Mechanism of Action

Process and Data

The mechanism by which 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one exerts its effects involves binding to PARP. Inhibition of this enzyme disrupts its function in repairing DNA breaks, leading to increased cellular apoptosis in cancer cells. The subcellular localization of this compound is also vital for its efficacy; it may be directed to specific organelles through targeting signals or post-translational modifications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one include:

  • Solubility: Very soluble in common organic solvents.
  • Boiling Point: Not specified.

Chemical properties include:

PropertyValue
Log S (Ali)-1.42
Solubility9.67 mg/ml
Molar Refractivity76.41
Number of Rotatable Bonds2
Hydrogen Bond Acceptors3
Hydrogen Bond Donors2

These properties indicate favorable characteristics for potential pharmaceutical applications .

Applications

Scientific Uses

7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one has several applications in scientific research:

  1. Cancer Research: Due to its role as a PARP inhibitor, it is being studied for its potential use in targeted cancer therapies.
  2. Biochemical Studies: The compound's interaction with various enzymes makes it useful for studying enzyme kinetics and cellular processes related to DNA repair mechanisms.
  3. Drug Development: It serves as a scaffold for developing new therapeutic agents aimed at treating diseases associated with DNA damage response pathways .
Introduction to the Tetrahydropyrido-Pyrimidine Scaffold

Structural Classification and Nomenclature of Pyrido-Pyrimidine Derivatives

The tetrahydropyrido[3,4-d]pyrimidine scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a partially saturated fused ring structure. The specific compound 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one features:

  • A bicyclic core comprising a tetrahydropyridine ring fused at positions 3 and 4 to a pyrimidin-4-one ring.
  • Benzyl substitution at the 7-position of the tetrahydropyridine moiety, enhancing lipophilicity and steric bulk [3] [5].
  • Tautomeric equilibrium at the 4-position, existing as either a 4-keto (lactam) or 4-hydroxy (lactim) form, with the keto form predominating in solid state [5] [10].

Table 1: Molecular Properties of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

PropertyValueReference
Molecular FormulaC₁₄H₁₅N₃O [3] [5]
Molecular Weight241.29 g/mol [5]
IUPAC Name7-Benzyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one [3]
Density1.3 ± 0.1 g/cm³ [5]
Boiling Point410.1 ± 45.0 °C [5]
LogP0.16 [5]
Hydrogen Bond Acceptors4 [10]
Hydrogen Bond Donors1 [10]

Nomenclature follows IUPAC conventions:

  • Ring numbering: The pyrimidine ring is prioritized, with N at position 1, carbonyl at 4, and fused bonds at 4a-8a. The benzyl group attaches to N7 [3] [10].
  • Synonyms include 5,6,7,8-Tetrahydro-7-(phenylmethyl)pyrido[3,4-d]pyrimidin-4(3H)-one and 7-Benzyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one [5] [10].

Table 2: Systematic and Common Synonyms

Systematic NameAlternative Name
7-Benzyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one5,6,7,8-Tetrahydro-7-(phenylmethyl)pyrido[3,4-d]pyrimidin-4(3H)-one
7-Benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-onePyrido[3,4-d]pyrimidin-4-ol, 5,6,7,8-tetrahydro-7-(phenylmethyl)-
Hydrochloride salt form: C₁₄H₁₆ClN₃O7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride

Key structural features governing reactivity:

  • Nucleophilic sites: Pyrimidine N1 and N3 atoms participate in hydrogen bonding and salt formation (e.g., hydrochloride salt: CID 135743642) [4] [10].
  • Electrophilic centers: The carbonyl carbon (C4) undergoes nucleophilic addition, while the benzyl group enables electrophilic aromatic substitution [3] [8].
  • Saturation: The 5,6,7,8-tetrahydro configuration enhances conformational flexibility compared to fully aromatic analogs, improving target complementarity [2] [8].

Historical Development of Tetrahydropyrido[3,4-d]pyrimidine-Based Therapeutics

The therapeutic exploration of this scaffold accelerated in the early 2000s, leveraging its kinase-inhibitory potential. Key milestones include:

  • 2000–2010: Initial studies focused on pyrido[3,4-d]pyrimidines as ATP-mimetics targeting tyrosine kinases. The benzyl group emerged as a critical substituent for enhancing cellular permeability and target affinity [2] [8].
  • 2014: Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 demonstrated potent kinase inhibition (IC₅₀ < 100 nM) and efficacy in overcoming MEK resistance in cancer models. Structure-based optimization yielded derivatives with >50-fold selectivity over related kinases [2].

Table 3: Key Therapeutic Development Milestones

TimeframeAdvancementSignificance
Early 2000sIdentification as kinase hinge-bindersEstablished scaffold as ATP-competitive inhibitor
2007Synthesis of 2-pyridyl derivativesEnabled diversification at C2 position; improved solubility [8]
2014Erk2 inhibitors for MEK-resistant cancersDemonstrated in vivo phospho-RSK knockdown in xenografts [2]

Chemical derivatization strategies enabled therapeutic optimization:

  • C2 modifications: Kuznetsov and Chapyshev (2007) developed methods for 2-pyridyl substitutions via condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridylcarboxamidines. Subsequent triflation allowed amine couplings, enhancing water solubility and target engagement [8].
  • Ring functionalization: Introduction of chloro groups at C2/C4 (e.g., 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, CID 46839894) enabled nucleophilic displacement for tailored side chains [9].
  • Dione derivatives: 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione (CAS 62459-02-3) expanded applications to HDAC6 inhibition and antiproliferative activity [6] [7].

Structure-activity relationship (SAR) insights:

  • N7-Benzyl group: Essential for kinase inhibition; removal abolishes Erk2 affinity. Para-substituted benzyl groups boost potency [2] [8].
  • C4 carbonyl: Critical for hydrogen bonding with kinase hinge regions. Replacement with amine reduces activity [2].
  • C2 substituents: Govern selectivity profiles; 2-amino derivatives exhibit enhanced kinase specificity versus 2-chloro analogs [8] [9].

Table 4: Structure-Activity Relationship of Key Analogs

Compound ModificationBiological ActivitySAR Insight
2-Chloro substitutionModerate Erk2 inhibition (IC₅₀ ~250 nM)Serves as synthetic handle for diversification
2-Pyridin-3-yl substitution (Kuznetsov, 2007)Improved cellular uptakeEnhanced water solubility and oral bioavailability
2,4-Dione system (CAS 62459-02-3)HDAC6 inhibition (IC₅₀ < 1 µM); antiproliferativeExpanded target scope beyond kinases
N7-Benzyl para-fluoro substitutionIncreased Erk2 potency (IC₅₀ = 32 nM)Electron-withdrawing groups enhance affinity

Current research leverages this scaffold for:

  • Kinase-independent applications: Including histone deacetylase (HDAC) inhibition and protease modulation, exploiting the core's conformational flexibility [6] [7].
  • Bifunctional molecules: Incorporating tetrahydropyrido[3,4-d]pyrimidine into PROTACs for targeted protein degradation [2].

Properties

CAS Number

62458-96-2

Product Name

7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one

IUPAC Name

7-benzyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

InChI

InChI=1S/C14H15N3O/c18-14-12-6-7-17(9-13(12)15-10-16-14)8-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,15,16,18)

InChI Key

NBOPLUXBZUJFHI-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1C(=O)NC=N2)CC3=CC=CC=C3

Canonical SMILES

C1CN(CC2=C1C(=O)NC=N2)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.